molecular formula C19H26ClNO2S B2726949 N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide CAS No. 868146-19-4

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide

Cat. No.: B2726949
CAS No.: 868146-19-4
M. Wt: 367.93
InChI Key: SLTURVUMLVLMAT-UHFFFAOYSA-N
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Description

N-[2-(Adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring an adamantane moiety linked via an ethyl chain to a substituted benzene ring.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-chloro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClNO2S/c1-13-6-17(2-3-18(13)20)24(22,23)21-5-4-19-10-14-7-15(11-19)9-16(8-14)12-19/h2-3,6,14-16,21H,4-5,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTURVUMLVLMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide typically involves multiple steps:

  • Formation of the Adamantane Derivative: : The adamantane moiety can be introduced through the reaction of adamantane with suitable alkylating agents. For instance, adamantane can be reacted with ethyl bromide in the presence of a strong base like sodium hydride to form 2-(adamantan-1-yl)ethyl bromide.

  • Sulfonamide Formation: : The key step involves the reaction of 2-(adamantan-1-yl)ethyl bromide with 4-chloro-3-methylbenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

  • Substitution Reactions: : The chloro group on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

  • Oxidation and Reduction: : The sulfonamide group can be involved in redox reactions. For example, oxidation can convert the sulfonamide to a sulfone, while reduction can lead to the formation of a sulfinamide.

  • Hydrolysis: : Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Products depend on the nucleophile used, such as N-[2-(adamantan-1-yl)ethyl]-4-amino-3-methylbenzene-1-sulfonamide.

    Oxidation: Formation of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfone.

    Reduction: Formation of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfinamide.

    Hydrolysis: Formation of 4-chloro-3-methylbenzenesulfonic acid and 2-(adamantan-1-yl)ethylamine.

Scientific Research Applications

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide has several applications in scientific research:

  • Medicinal Chemistry: : This compound can be explored for its potential as a pharmaceutical agent, particularly due to the bioactive nature of the adamantane moiety, which is known for its antiviral and neuroprotective properties.

  • Materials Science: : The unique structural features of this compound make it a candidate for the development of novel materials, including polymers and nanomaterials.

  • Biological Studies: : It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological targets, such as enzymes and receptors.

  • Chemical Synthesis: : As an intermediate, it can be used in the synthesis of more complex molecules, serving as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, for instance, the compound could interact with biological targets such as enzymes or receptors. The adamantane moiety is known to enhance lipophilicity and membrane permeability, potentially facilitating the compound’s entry into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Adamantane-Containing Cannabinoid Receptor Ligands ()

Compounds such as N-(Adamantan-1-yl)-4-(4-(2-Aminoethyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine (from ) share the adamantane moiety but incorporate triazine-piperazine scaffolds instead of sulfonamide groups. Key differences include:

  • Receptor Binding: These triazine-piperazine derivatives were tested for binding to cannabinoid receptors (hCB1/hCB2) via competitive assays. Their Kd values (equilibrium dissociation constants) ranged from 0.5–5 nM, indicating high affinity . The absence of sulfonamide groups in these compounds suggests that adamantane-triazine systems may favor interactions with CB receptors, whereas sulfonamide-containing analogs like the target compound could target different receptors or enzymes.
  • Synthetic Routes : These analogs were synthesized using nucleophilic substitution reactions under varied conditions (e.g., DMF as solvent, K2CO3 as base), yielding 60–85% purity after HPLC purification. In contrast, sulfonamide derivatives (e.g., ) typically form via sulfonyl chloride-amine coupling .

Table 1: Comparison of Structural and Functional Features

Compound Name Core Structure Key Functional Groups Biological Target Binding Affinity (Kd/Ki) Synthesis Yield
Target Compound Benzene-sulfonamide Cl, CH3, Adamantane-ethyl Not reported Not reported Not reported
Triazine-piperazine-adamantane derivatives Triazine-piperazine Ethoxy, aminoethyl, adamantane hCB1/hCB2 0.5–5 nM 60–85%
N-Adamantan-1-yl-camphorsulfonamide (13) Camphor-sulfonamide Adamantane, camphor Not reported Not reported 60%

Sulfonamide Derivatives with Adamantane ()

N-Adamantan-1-yl-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide (13) shares the adamantane-sulfonamide motif but substitutes the benzene ring with a camphor-derived bicyclic system. Notable contrasts include:

  • The electron-withdrawing chlorine in the target may enhance electrophilic interactions at binding sites.
  • Synthesis : Compound 13 was synthesized in 60% yield via reaction of 1-adamantylamine with camphorsulfonyl chloride, followed by column chromatography. This mirrors the sulfonamide coupling strategy likely employed for the target compound .

Adamantane-Triazole Derivatives ()

2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine features a triazole ring and sulfanyl group instead of a sulfonamide. Key distinctions:

  • Polarity and Solubility : The sulfanyl (thioether) group is less polar than sulfonamide, reducing water solubility but possibly improving membrane permeability.

Key Research Findings and Implications

  • Adamantane’s Role : Across all analogs, the adamantane moiety consistently enhances lipophilicity and metabolic stability, making it a valuable pharmacophore for CNS-targeting drugs.
  • Sulfonamide vs. Triazine/Piperazine : Sulfonamide-containing compounds (e.g., target, compound 13) may exhibit divergent target profiles compared to triazine-piperazine analogs due to differences in hydrogen-bonding capacity and steric bulk.
  • Substituent Effects : The chloro and methyl groups on the target’s benzene ring could improve binding specificity compared to camphor or triazole-based systems, though experimental validation is needed.

Biological Activity

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide, a compound integrating adamantane and sulfonamide structures, exhibits notable biological activities, particularly against viral and bacterial targets. This article delves into its biological mechanisms, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Adamantane moiety : Provides stability and unique properties.
  • Sulfonamide group : Known for antibacterial activity.
  • Chloro and methyl substitutions : Affect the compound's reactivity and biological interactions.

Target Pathways

The primary biological target of this compound is the Dengue virus (DENV) . Research indicates that this compound interacts with DENV, significantly inhibiting its replication, particularly serotype 2.

Biochemical Interactions

The compound's mechanism involves:

  • Inhibition of viral replication pathways.
  • Modulation of host cell responses to reduce viral load.
  • Low cytotoxicity to human cells, which is critical for therapeutic applications.

Antiviral Activity

In vitro studies have demonstrated that this compound effectively reduces DENV activity. The compound's efficacy was assessed using various assays, including plaque reduction assays and cytopathic effect evaluations.

StudyMethodologyFindings
Study 1Plaque Reduction AssaySignificant reduction in DENV serotype 2 replication at low micromolar concentrations.
Study 2Cytotoxicity AssayLow cytotoxicity observed in human cell lines, indicating safety for potential therapeutic use.

Antibacterial Activity

The sulfonamide component contributes to antibacterial properties. Compounds with similar structures have shown effectiveness against Gram-positive bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group can enhance antibacterial efficacy.

Case Studies

  • Dengue Virus Inhibition :
    • A study reported that the compound exhibited a 50% inhibitory concentration (IC50) of approximately 5 µM against DENV serotype 2, showcasing its potential as an antiviral agent.
  • Antibacterial Evaluation :
    • Compounds structurally related to this compound were tested against various bacterial strains, demonstrating broad-spectrum activity with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Further studies are required to fully elucidate its metabolism and excretion pathways.

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